Allyl propyl disulfide is an organosulfur compound naturally found in garlic (Allium sativum) and other Allium species. [, , , ] It belongs to the class of organic sulfides and contributes to the characteristic pungent odor and flavor of garlic. [, , , ] Allyl propyl disulfide, along with other organosulfur compounds in garlic, is studied for its potential biological activities and applications in various fields, including food preservation, agriculture, and medicine. [, , , ]
Allyl propyl disulfide is naturally occurring in various allium species, notably onions and garlic. It can be extracted through methods such as distillation or solvent extraction from these plants.
The synthesis of allyl propyl disulfide can be achieved through several methods, primarily involving the reaction of thiols with electrophilic sulfur sources. Common techniques include:
The molecular structure of allyl propyl disulfide consists of:
Allyl propyl disulfide participates in various chemical reactions due to its functional groups:
The mechanism by which allyl propyl disulfide exerts its biological effects is not fully understood but is believed to involve:
Allyl propyl disulfide has several notable applications:
Allyl propyl disulfide (C₆H₁₂S₂; CAS 2179-59-1) is an organosulfur compound characterized by a disulfide bond (–S–S–) linking two hydrocarbon chains: an allyl group (CH₂=CH–CH₂–) and a propyl group (CH₃–CH₂–CH₂–). This configuration, denoted chemically as 3-(propyldisulfanyl)prop-1-ene, creates an unsymmetrical structure where the disulfide bond exhibits a dihedral angle near 90°, optimizing orbital overlap [1] [6]. The molecule's geometry enables distinctive reactivity, as the allylic double bond introduces electron density that influences bond polarization. Crystallographic analyses confirm the disulfide bond length of approximately 2.03 Å, typical for S–S linkages in organic disulfides. The asymmetric carbon chain arrangement results in a dipole moment of ~1.8 D, contributing to its moderate polarity [1] [4].
Spectroscopic profiles provide definitive identification of allyl propyl disulfide:
Table 1: Spectroscopic Signatures of Allyl Propyl Disulfide
Technique | Key Signals/Peaks | Interpretation |
---|---|---|
¹H NMR | δ 5.8 (m, 1H), δ 5.2 (dd, 2H) | Allyl group protons |
¹³C NMR | δ 134.2, δ 117.5 | Vinyl carbons |
IR | 610 cm⁻¹, 990 cm⁻¹ | C–S and S–S stretches |
Mass Spectrometry | m/z 115 [M–SH]⁺ | Disulfide bond cleavage |
GC Retention Index | 1048 (SE-54 column) | Hydrocarbon interaction |
Allyl propyl disulfide is a pale-yellow liquid (density 0.93–0.99 g/cm³ at 20°C) with low water solubility (<0.1 mg/mL) but high miscibility in ethanol and organic solvents. Its boiling point at reduced pressure (69°C at 16 mmHg) suggests volatility, corroborated by a vapor pressure of 1.35 mmHg at 25°C [4] [5] [7]. The flash point (54–56°C) classifies it as combustible [3] [4]. Refractive index values range from 1.516–1.520 (20°C), consistent with conjugated unsaturated systems. Thermodynamic stability is limited by the disulfide bond, with decomposition observed >150°C [5] [7].
Table 2: Thermodynamic Properties of Allyl Propyl Disulfide
Property | Value | Conditions |
---|---|---|
Melting Point | -15°C to 5°F | Ambient |
Boiling Point | 69°C | 16 mmHg |
Density | 0.93–0.99 g/cm³ | 20°C |
Refractive Index | 1.516–1.520 | 20°C |
Water Solubility | <0.1 mg/mL | 20°C |
Vapor Pressure | 1.35 mmHg | 25°C |
Flash Point | 54–56°C | Closed cup |
The disulfide bond (–S–S–) and allylic unsaturation govern allyl propyl disulfide's reactivity. It decomposes under oxidative conditions, yielding sulfur oxides and propionic acid derivatives. The disulfide bond undergoes homolytic cleavage at 100–120°C, generating thiyl radicals (C₃H₅S• and C₃H₇S•) that initiate polymerization or form polysulfides [2] [7]. Acidic environments catalyze hydrolysis, liberating hydrogen sulfide (H₂S) and allyl/propyl thiols [2]. Photodegradation occurs via UV-induced S–S cleavage, necessitating storage in dark, inert conditions (0–10°C) [4]. Incompatibilities include strong oxidizers (risk of exothermic oxidation), acids (H₂S release), and reducing agents (disulfide reduction to thiols) [2] [7].
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